molecular formula C10H10O3 B8636951 2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde

2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde

Cat. No.: B8636951
M. Wt: 178.18 g/mol
InChI Key: SHQWKGIFOBSANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C10H10O3. It contains both an aldehyde and a ketone functional group, making it a versatile reagent in organic synthesis. This compound is often used in the modification of amino acids and peptides, particularly in the study of protein structures and functions.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-[4-(methoxymethyl)phenyl]-2-oxoacetaldehyde

InChI

InChI=1S/C10H10O3/c1-13-7-8-2-4-9(5-3-8)10(12)6-11/h2-6H,7H2,1H3

InChI Key

SHQWKGIFOBSANM-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of 4-(methoxymethyl)acetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . Another method includes the ozonolysis of phenylacrolein acetals followed by treatment with hydrazides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Selenium dioxide or copper(II) acetate in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the aldehyde and ketone functional groups. In biological systems, it can modify amino acids such as arginine, affecting protein function and structure . The compound can also participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxal: Similar structure but lacks the methoxymethyl group.

    Methylglyoxal: Contains a methyl group instead of the phenyl group.

    Benzil: Contains two ketone groups instead of an aldehyde and a ketone.

Uniqueness

2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of the methoxymethyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable reagent in both synthetic and analytical chemistry.

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